2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring and a tetrahydrobenzo[d]thiazole moiety. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound this compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN .
Pharmacokinetics
Its inhibitory activity against ck2 and gsk3β suggests that it has sufficient bioavailability to interact with these targets .
Result of Action
The result of the action of this compound is the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation . This can potentially halt the progression of diseases where PTEN deactivation plays a role .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit both Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Cellular Effects
The effects of 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide on cells are primarily related to its inhibitory activity against CK2 and GSK3β. By inhibiting these kinases, it prevents the deactivation of PTEN, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CK2 and GSK3β, leading to their inhibition . This results in the prevention of PTEN phosphorylation and deactivation, thereby influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[d]thiazole ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, often using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the ethylsulfonyl-substituted phenyl ring with the tetrahydrobenzo[d]thiazole moiety through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[d]thiazole Derivatives: Compounds with similar structures, such as those containing the tetrahydrobenzo[d]thiazole moiety, are often studied for their biological activities.
Ethylsulfonyl-Substituted Phenyl Compounds: These compounds share the ethylsulfonyl group and may exhibit similar chemical reactivity and biological properties.
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its dual functional groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-24(21,22)13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)23-17/h7-10H,2-6,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKAIMXNPXFBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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